4-(3,4,5-三氯苯基)-4-氧代丁酸

描述

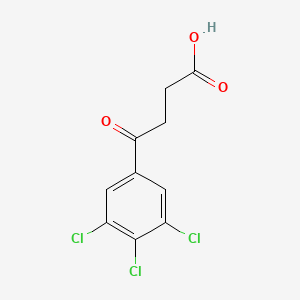

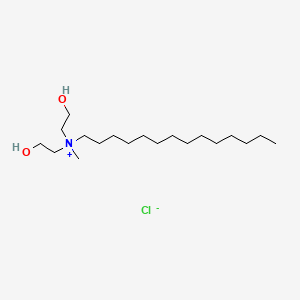

The compound of interest, 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid, is a chlorinated aromatic compound that is structurally related to various other compounds studied for their potential biological activities and chemical properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, suggesting a potential for biological activity and interesting chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from chlorinated aromatic precursors. For instance, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid reacted with antipyrin to yield a butanoic acid derivative, which was further reacted to produce pyridazinone derivatives and other heterocyclic compounds with potential biological activity . Similarly, 3,4,5-trichloropicolinic acid was synthesized from 4-chloro-pyridin-2-amine through a series of reactions including chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis . These methods could potentially be adapted for the synthesis of 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was solved, revealing intermolecular hydrogen bonds that link the molecules into chains . Similarly, the structure of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was confirmed by FT-IR, NMR, and X-ray structural analysis, showing intramolecular hydrogen bonds and a dendrimer-like crystal structure . These studies provide insights into the potential molecular structure of 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid.

Chemical Reactions Analysis

The reactivity of chlorinated aromatic compounds can lead to the formation of various heterocyclic structures. For instance, the reaction of a chloropyridazine derivative with different amines and hydrazines has been described, leading to the formation of new compounds with antimicrobial and antifungal activities . The synthesis of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids from 3-(p-chlorophenyl)-4-oxo-valeric acid also illustrates the versatility of such chlorinated precursors in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are often characterized by spectroscopic methods. The FT-IR, NMR, and X-ray diffraction studies provide detailed information on the molecular conformation and stability of these compounds . The thermal stability, hyperpolarizability, and molecular electrostatic potential of these compounds have also been analyzed, offering a deeper understanding of their chemical behavior . These analyses are relevant for predicting the properties of 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid.

科学研究应用

缓蚀

与 4-(3,4,5-三氯苯基)-4-氧代丁酸相似的衍生物的一个重要应用是在缓蚀领域。研究表明,包括与 4-(3,4,5-三氯苯基)-4-氧代丁酸在结构上相关的化合物在内的各种 4H-三唑衍生物在盐酸溶液中保护低碳钢免受腐蚀方面是有效的。这些衍生物表现出显着的抑制效率,受抑制剂分子中取代基的类型和性质的影响。例如,3,5-双(4-甲基硫代苯基)-4H-1,2,4-三唑 (4-MTHT) 在特定浓度下表现出高达 99.6% 的抑制效率(本蒂斯等人,2007 年)。

生物合成研究

在天然化合物的生物合成中,发现 4-(3,4,5-三氯苯基)-4-氧代丁酸及其相关化合物发挥了作用。例如,4-(2'-羧基苯基)-4-氧代丁酸已被检测为凤仙花中洛索宁生物合成中的中间体,表明此类化合物天然生物合成途径中的重要性(格罗辛格和坎贝尔,1974 年)。

分子建模和生物活性

已经对与 4-(3,4,5-三氯苯基)-4-氧代丁酸密切相关的衍生物进行了分子对接、振动、结构、电子和光学研究。这些研究提供了对这些化合物的稳定性、反应性和潜在生物活性的见解。例如,对 4-[(2, 6 - 二氯苯基)氨基] 2 -亚甲基 4 -氧代丁酸等衍生物的研究表明它们适合作为非线性光学材料,并在药理学应用中具有潜力(瓦纳孙达里等人,2018 年)。

杂环化合物合成

4-(3,4,5-三氯苯基)-4-氧代丁酸的衍生物已被用于合成具有预期生物活性的各种杂环化合物。这些合成过程涉及与不同试剂的反应以产生吡哒嗪酮衍生物等化合物,表明 4-(3,4,5-三氯苯基)-4-氧代丁酸在创建潜在生物活性分子中的用途(萨耶德等人,2003 年)。

聚合物合成

已经探索了与 4-(3,4,5-三氯苯基)-4-氧代丁酸相似的化合物(例如 4-(3-吡咯基)-4-氧代丁酸)的电化学聚合,以生产电活性聚合物和共聚物。这突出了在材料科学和工程领域中的另一个重要应用(图等人,1993 年)。

作用机制

Target of Action

The primary target of 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid, also known as Lotilaner, is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) that is selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

Lotilaner acts as a non-competitive antagonist of the GABACl The inhibition of GABACl causes a paralytic action in the target organism, leading to death .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the gaba neurotransmitter system, which plays a critical role in various physiological processes, including neuronal excitability, muscle tone, and the regulation of sleep cycles .

Pharmacokinetics

. After ingestion, Lotilaner is rapidly absorbed into the blood and distributed throughout the body. The systemic mode of action means that for fleas and/or ticks to be killed, they have to bite the host and suck enough blood before the ingested active ingredient kills them .

Result of Action

The primary result of Lotilaner’s action is the death of the target organism, which is achieved through the paralysis caused by the inhibition of the GABACl . This makes Lotilaner an effective treatment for conditions caused by mites, such as Demodex blepharitis .

未来方向

属性

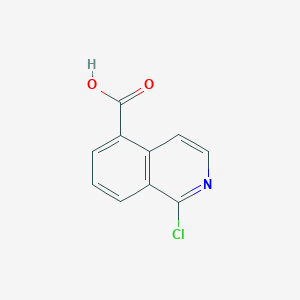

IUPAC Name |

4-oxo-4-(3,4,5-trichlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3O3/c11-6-3-5(4-7(12)10(6)13)8(14)1-2-9(15)16/h3-4H,1-2H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEWPFHIMKARPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613247 | |

| Record name | 4-Oxo-4-(3,4,5-trichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid | |

CAS RN |

62903-19-9 | |

| Record name | 3,4,5-Trichloro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62903-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-4-(3,4,5-trichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)